Cyclohexyl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Cyclohexyl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Tetrahydropyrimidine Ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Cyclohexyl and Ethyl Substituents: These groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include:
Use of Catalysts: Catalysts can be employed to increase the reaction rate and selectivity.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Acids and Bases: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of new functional groups on the aromatic ring.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry: It may be studied for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Biological Research: It can be used as a tool compound to study biological pathways and mechanisms.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as an intermediate in pharmaceutical production.
Mechanism of Action
The mechanism of action of Cyclohexyl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate would depend on its specific biological target. Generally, such compounds may:
Interact with Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Bind to Receptors: Modulate receptor activity to produce a physiological response.
Affect Cellular Processes: Influence cell signaling, proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyrimidines: Other compounds in this class may include derivatives with different substituents on the pyrimidine ring.
Nitrophenyl Compounds: Compounds with a nitrophenyl group, such as nitrophenyl esters or amides.
Uniqueness
Cyclohexyl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups and substituents, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
cyclohexyl 3-ethyl-4-methyl-6-(2-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5/c1-3-22-13(2)17(19(24)28-14-9-5-4-6-10-14)18(21-20(22)25)15-11-7-8-12-16(15)23(26)27/h7-8,11-12,14,18H,3-6,9-10H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXSPGQVDSUOPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(NC1=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386606 |
Source
|
Record name | ST015078 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5757-62-0 |
Source
|
Record name | ST015078 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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